methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate
Description
Methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a sulfonamide-based benzoate ester featuring a 2,3'-bithiophene-ethyl substituent on the sulfamoyl group and a 4-methoxybenzoate core. The bithiophene moiety introduces extended π-conjugation, which may enhance electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-24-16-5-3-13(19(21)25-2)11-18(16)28(22,23)20-9-7-15-4-6-17(27-15)14-8-10-26-12-14/h3-6,8,10-12,20H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKIZLMANQETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between bithiophene and other aromatic compounds . The reaction conditions often include the use of palladium catalysts, boron reagents, and mild reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the bithiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The bithiophene moiety can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Sulfamoyl Substituents
Compound A : Methyl 3-[(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfamoyl]-4-methoxybenzoate (21)
- Core structure : Shares the 4-methoxybenzoate ester and sulfamoyl backbone.
- Substituent: Quinoline derivative (1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl) replaces the bithiophene-ethyl group.
- Application : Investigated as a synthetic intermediate in dual HDAC6/8 inhibitor development.
Compound B : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Core structure : 4-Methoxybenzoate ester with a thiadiazole-carbamoyl substituent.
- Substituent : Thiadiazole ring linked via a methyloxy group.
- Molecular weight (369.4 g/mol) is lower than the target compound, suggesting reduced steric hindrance .
Compound C : Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Core structure : Identical 4-methoxybenzoate and sulfamoyl groups.
- Substituent : Hydroxyethyl-indole moiety replaces the bithiophene.
- Properties : Indole’s electron-rich nature may enhance binding to serotonin receptors or kinase domains. Molecular weight (418.5 g/mol) is lower than the target compound, implying differences in solubility or pharmacokinetics .
Functional Analogues in Agrochemical Chemistry
Several sulfonylurea herbicides share the sulfamoyl benzoate scaffold but differ in substituents:
Key Differences :
- Triazine-based herbicides target plant-specific acetolactate synthase (ALS), whereas the bithiophene group in the target compound lacks documented herbicidal activity.
- The bithiophene substituent may confer unique electronic properties (e.g., conductivity, fluorescence) absent in agrochemical analogues.
Research Implications and Gaps
- Biological Activity : The bithiophene group’s role in biological systems (e.g., kinase inhibition, antimicrobial activity) remains unexplored.
- Data Limitations : Critical parameters (melting point, solubility, toxicity) are unavailable for the target compound, unlike its triazine-based agrochemical analogues .
Biological Activity
Methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a bithiophene moiety and a methoxybenzoate structure. This unique arrangement may contribute to its biological activity.
Structural Formula
Key Features
- Sulfamoyl Group : Known for antibacterial properties.
- Bithiophene : Contributes to electronic properties, potentially enhancing interactions with biological targets.
- Methoxybenzoate : May influence lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. For instance, related sulfamoyl compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli | 0.5 µg/mL |
| Methyl 3-sulfamoylthiophene-2-carboxylate | S. aureus | 1.0 µg/mL |
| This compound | TBD | TBD |
Anticancer Potential
Recent studies have suggested that sulfamoyl derivatives may inhibit cancer cell proliferation. For example, compounds similar to methyl 3-sulfamoylthiophene derivatives have been evaluated for their anticancer effects in vitro, showing significant inhibition of cell growth in various cancer cell lines .
Case Study: In Vitro Analysis
In a study conducted on human breast cancer cells (MCF-7), methyl 3-sulfamoylthiophene derivatives demonstrated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Activity
Compounds containing sulfamoyl groups are also known for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | LPS-stimulated RAW 264.7 cells | Decreased NO production by 50% |
| This compound | TBD | TBD |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Reduction : Potential antioxidant properties could contribute to its protective effects against oxidative damage.
Q & A
Basic: What are the key considerations for synthesizing methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate?
Answer:
Synthesis requires a multi-step approach:
Sulfamoyl Group Introduction : React 4-methoxybenzoic acid derivatives with chlorosulfonic acid to form the sulfamoyl intermediate, followed by coupling with 2-(2,3'-bithiophene-5-yl)ethylamine. Use anhydrous conditions to avoid hydrolysis .
Esterification : Protect the carboxylic acid group using methyl chloride in the presence of a base (e.g., K₂CO₃) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and HPLC (≥95% purity threshold) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) mobile phase. Adjust ratios based on polarity shifts observed via TLC .
- Recrystallization : Optimize solvent combinations (e.g., ethanol/water) by testing solubility at varying temperatures .
- HPLC Validation : Confirm purity using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Basic: How can spectroscopic methods characterize this compound’s structure?
Answer:
- NMR :
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Answer:
- Cross-Validation : Compare NMR data across batches and reference standards. Use heteronuclear correlation (HSQC) to assign ambiguous signals .
- Impurity Profiling : Perform LC-MS/MS to identify byproducts (e.g., incomplete esterification or sulfamoyl hydrolysis) .
- Crystallography : If available, obtain single-crystal X-ray data to confirm stereochemistry and bond connectivity .
Advanced: How to design experiments assessing hydrolytic stability under physiological conditions?
Answer:
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Identify hydrolysis products (e.g., free carboxylic acid) via LC-MS .
Advanced: What methodologies are optimal for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Synthesize analogs with modified bithiophene or methoxy groups. Use computational tools (e.g., DFT) to predict electronic effects .
- Bioactivity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition). Correlate activity with logP (determined via shake-flask method) .
Advanced: How to evaluate interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to active sites. Validate with mutagenesis studies on key residues .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time. Optimize immobilization protocols to minimize nonspecific binding .
Advanced: How to assess environmental fate and ecotoxicological risks?
Answer:
- Biodegradation Tests : Use OECD 301D guidelines to measure mineralization in activated sludge over 28 days .
- Aquatic Toxicity : Conduct acute toxicity assays on Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests (72-hr EC₅₀) .
Tables for Key Data
Table 1: Synthetic Yield Optimization
| Condition | Solvent System | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Anhydrous DMF | Toluene/EtOAc | Pyridine | 62 | 95 | |
| Ambient moisture | THF | DMAP | 48 | 88 |
Table 2: Hydrolytic Stability at pH 7.4 (37°C)
| Time (hr) | Remaining Compound (%) | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 85 | Carboxylic acid derivative |
| 48 | 72 | Sulfamoyl cleavage product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
